3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride
Overview
Description
3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride (AMPyH) is a small molecule that has been extensively studied for its potential applications in scientific research. It is a highly versatile compound that has been used in a variety of studies, ranging from drug design and development to biochemical and physiological studies.
Scientific Research Applications
Medicinal Chemistry: CDK2 Inhibition
This compound has been identified as a potential inhibitor of Cyclin-dependent kinase 2 (CDK2), which is crucial in cell cycle regulation. Novel derivatives have shown good inhibitory effects with IC50 values in the low micromolar range, suggesting their potential as therapeutic agents in cancer treatment .
Biomedical Applications: Synthesis and Activity
The pyrazolo[3,4-b]pyridine scaffold, to which this compound belongs, has been extensively studied for its biomedical applications. These compounds have been synthesized using various methods and have shown a range of biological activities, making them candidates for drug development .
Biotechnology: PROTAC Development
In biotechnology, this compound’s structure can serve as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel technology used for targeted protein degradation, which has significant implications in treating diseases like cancer .
Agriculture: Pesticide Development
While specific applications in agriculture are not directly mentioned, the inhibitory activity of similar pyrazolo[3,4-b]pyridine derivatives suggests potential use in developing new pesticides or growth regulators, given their effect on biological pathways .
Material Science: Chemical Conjugates
The compound’s structure is useful in material science for creating chemical conjugates. These conjugates can be used in various applications, including the development of new materials with specific properties or functionalities .
Environmental Science: Toxicity Studies
The chemical properties and structure of this compound make it a candidate for environmental toxicity studies. Understanding its interaction with biological systems can help assess its environmental impact and safety .
Analytical Chemistry: Chemical Analysis
In analytical chemistry, the compound can be used as a standard or reagent in the chemical analysis of related structures. Its well-defined properties allow for accurate calibration and validation of analytical methods .
Pharmaceutical Research: Drug Synthesis
The compound’s structural similarity to purine bases suggests its use in synthesizing novel pharmaceuticals. Its potential activity against various targets makes it a valuable scaffold in drug discovery efforts .
properties
IUPAC Name |
3-(azetidin-3-yl)-1-methylpyrazolo[3,4-b]pyrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.ClH/c1-14-9-8(11-2-3-12-9)7(13-14)6-4-10-5-6;/h2-3,6,10H,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMGLNQTOAOCHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CN=C2C(=N1)C3CNC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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